molecular formula C17H15Cl2N3O4 B4815341 3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide

3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide

Cat. No.: B4815341
M. Wt: 396.2 g/mol
InChI Key: GGFZMMYWUZZTIM-UHFFFAOYSA-N
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Description

3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide: is an organic compound with a complex structure that includes dichloro, nitrobenzoyl, and propylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride. This intermediate is then reacted with 3-nitroaniline to form 3,5-dichloro-2-[(3-nitrobenzoyl)amino]benzamide. Finally, the propyl group is introduced through a reaction with propylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3,5-dichloro-2-[(3-aminobenzoyl)amino]-N-propylbenzamide .

Scientific Research Applications

Chemistry: In chemistry, 3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: In biological research, this compound can be used to study the effects of dichloro and nitrobenzoyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: The compound’s ability to undergo various chemical modifications makes it a valuable candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create new products with specific functionalities .

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitrobenzoyl group may play a key role in these interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide is unique due to its specific combination of dichloro, nitrobenzoyl, and propylbenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O4/c1-2-6-20-17(24)13-8-11(18)9-14(19)15(13)21-16(23)10-4-3-5-12(7-10)22(25)26/h3-5,7-9H,2,6H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFZMMYWUZZTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide
Reactant of Route 3
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide
Reactant of Route 4
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide
Reactant of Route 5
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide
Reactant of Route 6
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-propylbenzamide

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